1-N,4-N-Bis(3-phenylphenyl)piperazine-1,4-dicarboxamide 1-N,4-N-Bis(3-phenylphenyl)piperazine-1,4-dicarboxamide
Brand Name: Vulcanchem
CAS No.: 6954-49-0
VCID: VC0107711
InChI: InChI=1S/C30H28N4O2/c35-29(31-27-15-7-13-25(21-27)23-9-3-1-4-10-23)33-17-19-34(20-18-33)30(36)32-28-16-8-14-26(22-28)24-11-5-2-6-12-24/h1-16,21-22H,17-20H2,(H,31,35)(H,32,36)
SMILES: C1CN(CCN1C(=O)NC2=CC=CC(=C2)C3=CC=CC=C3)C(=O)NC4=CC=CC(=C4)C5=CC=CC=C5
Molecular Formula: C30H28N4O2
Molecular Weight: 476.6 g/mol

1-N,4-N-Bis(3-phenylphenyl)piperazine-1,4-dicarboxamide

CAS No.: 6954-49-0

Reference Standards

VCID: VC0107711

Molecular Formula: C30H28N4O2

Molecular Weight: 476.6 g/mol

1-N,4-N-Bis(3-phenylphenyl)piperazine-1,4-dicarboxamide - 6954-49-0

CAS No. 6954-49-0
Product Name 1-N,4-N-Bis(3-phenylphenyl)piperazine-1,4-dicarboxamide
Molecular Formula C30H28N4O2
Molecular Weight 476.6 g/mol
IUPAC Name 1-N,4-N-bis(3-phenylphenyl)piperazine-1,4-dicarboxamide
Standard InChI InChI=1S/C30H28N4O2/c35-29(31-27-15-7-13-25(21-27)23-9-3-1-4-10-23)33-17-19-34(20-18-33)30(36)32-28-16-8-14-26(22-28)24-11-5-2-6-12-24/h1-16,21-22H,17-20H2,(H,31,35)(H,32,36)
Standard InChIKey IQQBOFWGDHWBNC-UHFFFAOYSA-N
SMILES C1CN(CCN1C(=O)NC2=CC=CC(=C2)C3=CC=CC=C3)C(=O)NC4=CC=CC(=C4)C5=CC=CC=C5
Canonical SMILES C1CN(CCN1C(=O)NC2=CC=CC(=C2)C3=CC=CC=C3)C(=O)NC4=CC=CC(=C4)C5=CC=CC=C5
Synonyms N,N’-bis([1,1’-biphenyl]-3-yl)-1,4-Piperazinedicarboxamide;
PubChem Compound 235811
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator